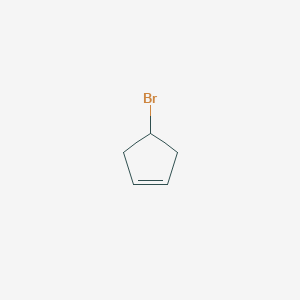

4-Bromocyclopentene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKPXSIBMKNXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310242 | |

| Record name | Cyclopentene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781-66-4 | |

| Record name | NSC223057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromocyclopentene

CAS Number: 1781-66-4

This technical guide provides a comprehensive overview of 4-bromocyclopentene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its properties, synthesis, and reactivity.

Physicochemical Properties

This compound is a halogenated cycloalkene characterized by a five-membered carbon ring containing one bromine atom and a double bond.[1] Its dual functionality, comprising a reactive carbon-bromine bond and a carbon-carbon double bond, makes it a versatile building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1781-66-4 | [1] |

| Molecular Formula | C₅H₇Br | [1] |

| Molecular Weight | 147.01 g/mol | [1] |

| Boiling Point | 143.2 °C at 760 mmHg | [1] |

| Density | 1.525 g/cm³ | [1] |

| Refractive Index | 1.544 | [1] |

| Flash Point | 37.2 °C | [1] |

| Vapor Pressure | 6.77 mmHg at 25 °C | [1] |

Spectroscopic Data

¹H NMR:

-

Vinyl protons (-CH=CH-): Expected to appear in the range of 5.5-6.0 ppm as a multiplet.

-

Allylic proton (-CHBr-): Expected to be downfield due to the electronegativity of bromine, likely in the range of 4.5-5.0 ppm as a multiplet.

-

Methylene protons (-CH₂-): Expected to appear as multiplets in the upfield region of the spectrum.

¹³C NMR:

-

Vinyl carbons (=CH-): Expected in the range of 120-140 ppm.

-

Carbon bearing bromine (-CBr-): Expected in the range of 40-60 ppm.

-

Methylene carbon (-CH₂-): Expected in the upfield region, likely around 30-40 ppm.

Synthesis of this compound

The primary method for the synthesis of this compound is the allylic bromination of cyclopentene (B43876) using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.

General Experimental Protocol for Allylic Bromination

The following is a representative protocol for the synthesis of this compound via allylic bromination. Note: This is a generalized procedure and may require optimization.

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in anhydrous CCl₄.

-

Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used.

-

Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) as the reaction proceeds.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a valuable synthetic intermediate due to its ability to undergo various chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 4-position of the cyclopentene ring.

Corey-House Synthesis

This compound can be used in the Corey-House synthesis to form new carbon-carbon bonds. In this reaction, a lithium diorganocuprate (Gilman reagent) reacts with the this compound to replace the bromine atom with an alkyl or aryl group.

General Experimental Protocol for Nucleophilic Substitution

The following is a generalized protocol for the reaction of this compound with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide, etc.)

-

Appropriate solvent (e.g., acetone, DMSO, THF)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the nucleophile in a suitable solvent.

-

To the stirred solution, add this compound dropwise at room temperature.

-

The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

Reaction Workflow: Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution reactions.

References

An In-depth Technical Guide to 4-Bromocyclopentene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocyclopentene is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its unique structure, featuring both a reactive allylic bromide and a strained five-membered ring, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a discussion of its key chemical reactions.

Physical and Chemical Properties

This compound is a halogenated cycloalkene with the molecular formula C₅H₇Br.[1][2] It is a colorless liquid at room temperature and is utilized as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a reactive carbon-bromine bond and a double bond within a five-membered ring are key features of its chemistry.[3]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇Br | [1][2] |

| Molecular Weight | 147.01 g/mol | [2][3] |

| CAS Number | 1781-66-4 | [1][2] |

| Boiling Point | 143.2 °C at 760 mmHg | [1] |

| Density | 1.525 g/cm³ | [1] |

| Refractive Index | 1.544 | [1] |

| Flash Point | 37.2 °C | [1] |

| Melting Point | Not available | [1] |

| Solubility | Information not readily available, but expected to be soluble in common organic solvents and immiscible with water, similar to other brominated hydrocarbons. | [4][5] |

Experimental Protocols

Synthesis of this compound via Allylic Bromination

The most common method for the synthesis of this compound is the allylic bromination of cyclopentene (B43876) using N-Bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.[3]

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp

-

Sodium bicarbonate solution (dilute)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used.

-

Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.

-

Gently heat the mixture to reflux. The progress of the reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct as the reaction proceeds.

-

After the reaction is complete (typically after a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the allylic bromide and the carbon-carbon double bond. This dual functionality makes it a valuable precursor for a wide range of chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 4-position of the cyclopentene ring.

General Protocol for Nucleophilic Substitution:

-

Dissolve the nucleophile (e.g., an alcohol, amine, or thiol) and a suitable base (e.g., potassium carbonate, triethylamine) in an appropriate solvent (e.g., acetone, acetonitrile).

-

Add this compound to the stirred mixture.

-

Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by a suitable technique (e.g., TLC, GC).

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

The product can be purified by column chromatography or distillation.

Caption: General scheme for nucleophilic substitution of this compound.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, cyclopent-3-en-1-ylmagnesium bromide. This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Protocol for Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

-

Add a solution of this compound in the anhydrous ether dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

The carbon-bromine bond in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This allows for the formation of a new carbon-carbon bond between the cyclopentene ring and an alkene.

General Protocol for Heck Reaction:

-

In a reaction vessel, combine this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (if necessary), and a base (e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., DMF, acetonitrile).

-

Heat the mixture to the required reaction temperature under an inert atmosphere.

-

Monitor the reaction progress until completion.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure and data for analogous compounds, the following spectral characteristics can be predicted:

-

¹H NMR: Signals corresponding to the vinylic protons (C=C-H), the allylic proton (CH-Br), and the aliphatic protons (-CH₂-) would be expected. The chemical shifts and coupling patterns would be characteristic of the cyclopentene ring system.

-

¹³C NMR: Resonances for the two sp² hybridized carbons of the double bond and the three sp³ hybridized carbons of the ring would be observed. The carbon attached to the bromine atom would be shifted downfield. A 13C NMR spectrum has been reported on PubChem, acquired on a Varian CFT-20 instrument.[4]

-

IR Spectroscopy: Characteristic absorption bands would include C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons, a C=C stretching vibration, and a C-Br stretching vibration. The C=C stretch would likely appear in the 1650-1600 cm⁻¹ region, while the C-Br stretch would be found in the fingerprint region, typically below 800 cm⁻¹.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Disclaimer: This document is intended for informational purposes for qualified professionals and researchers. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Bromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocyclopentene is a halogenated cycloalkene that serves as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: a carbon-bromine bond amenable to nucleophilic substitution and organometallic coupling reactions, and a carbon-carbon double bond that can undergo various addition reactions. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via allylic bromination are presented, alongside visualizations of the synthetic workflow and reaction mechanism.

Molecular Structure and Properties

This compound, with the chemical formula C₅H₇Br, is a cyclic five-membered alkene bearing a bromine atom at the allylic position.[1][2] The presence of the double bond and the bromine atom on adjacent carbons significantly influences the molecule's reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇Br | [1][2] |

| Molecular Weight | 147.01 g/mol | [1][2] |

| CAS Number | 1781-66-4 | [1][3] |

| Boiling Point | 143.2 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.525 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.544 (Predicted) | [2] |

| SMILES | C1C=CCC1Br | [2] |

| InChI | InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2 | [2] |

Bonding and Molecular Geometry

The molecular structure of this compound features a non-planar cyclopentene (B43876) ring. The double bond introduces rigidity between C1 and C2, while the other carbon atoms exhibit some degree of flexibility. The bromine atom is attached to C4, a saturated carbon atom adjacent to the double bond (the allylic position).

| Bond Type | Typical Bond Length (Å) | Typical Bond Angle | Description |

| C=C | ~1.34 | C-C=C ~120° | The double bond in the cyclopentene ring, composed of one sigma (σ) and one pi (π) bond. |

| C-C | ~1.54 | C-C-C ~109.5° (sp³) | Single sigma (σ) bonds forming the backbone of the cyclopentene ring. |

| C-H (sp²) | ~1.08 | Sigma (σ) bonds involving the sp² hybridized carbons of the double bond. | |

| C-H (sp³) | ~1.09 | Sigma (σ) bonds involving the sp³ hybridized carbons of the ring. | |

| C-Br | ~1.94 | The polar covalent bond between the C4 carbon and the bromine atom, which is the primary site of reactivity. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the allylic bromination of cyclopentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.

Experimental Protocol: Allylic Bromination of Cyclopentene

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) or a UV lamp

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclopentene in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used to minimize dibromination. Add a catalytic amount of a radical initiator, such as AIBN. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

-

Reaction Execution: Gently heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) as the reaction proceeds. The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash it with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

-

Safety Precautions:

This compound is a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Reaction Mechanisms

The synthesis of this compound via allylic bromination with NBS proceeds through a well-established free-radical chain mechanism.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis. The bromine atom can be readily displaced by a variety of nucleophiles, and its position allylic to the double bond allows for participation in various coupling reactions. This reactivity makes it a useful precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and novel materials.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and synthetic methodology for this compound. The information presented, including physicochemical data, a detailed experimental protocol, and mechanistic diagrams, serves as a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile chemical intermediate. While experimental structural data is limited, the provided information based on established chemical principles and computed values offers a strong foundation for its application in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 4-Bromocyclopentene from Cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromocyclopentene from cyclopentene (B43876), a key reaction in organic chemistry for the introduction of a bromine atom at an allylic position. This document details the underlying reaction mechanism, provides a thorough experimental protocol, and presents relevant quantitative and spectroscopic data for the product.

Introduction

This compound is a valuable synthetic intermediate used in the construction of more complex molecules in medicinal chemistry and materials science. Its synthesis from the readily available starting material, cyclopentene, is a classic example of allylic bromination. The most common and efficient method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. This method is favored due to its selectivity for the allylic position over the double bond, minimizing the formation of dibrominated byproducts.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from cyclopentene using NBS proceeds via a free-radical chain mechanism. The reaction can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This generates a bromine radical (Br•).

Propagation: The bromine radical abstracts an allylic hydrogen from cyclopentene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical is the key intermediate that directs the regioselectivity of the bromination. The newly formed HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂). The allylic radical then reacts with this Br₂ to form the desired product, this compound, and regenerate a bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

A diagram illustrating the radical chain reaction pathway is provided below.

Caption: Radical chain mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from cyclopentene.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| Cyclopentene | C₅H₈ | 68.12 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and irradiated with a UV lamp to initiate and sustain the radical chain reaction. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats on top of the solvent.

-

Work-up: After the reaction is complete (typically after 1-2 hours), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Extraction and Washing: The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate and water to remove any acidic impurities.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Molar Ratio | Cyclopentene : NBS (1 : 1.1) |

| Initiator Loading | ~1-2 mol% (relative to cyclopentene) |

| Reaction Temperature | Reflux (~77 °C for CCl₄) |

| Reaction Time | 1-2 hours |

| Typical Yield | 70-80% |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value |

| IUPAC Name | 4-bromocyclopent-1-ene |

| CAS Number | 1781-66-4 |

| Molecular Formula | C₅H₇Br |

| Molecular Weight | 147.01 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 51-52 °C at 30 mmHg |

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

| Spectroscopy | Peak Assignment | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | =C-H | 5.8 - 6.0 ppm (m, 2H) |

| H -C-Br | 4.8 - 5.0 ppm (m, 1H) | |

| -CH ₂- | 2.5 - 2.9 ppm (m, 4H) | |

| ¹³C NMR (CDCl₃) | C =C | ~130-135 ppm |

| C -Br | ~50-55 ppm | |

| -C H₂- | ~35-40 ppm | |

| IR | =C-H stretch | ~3050 cm⁻¹ |

| C-H stretch (sp³) | ~2950, 2850 cm⁻¹ | |

| C=C stretch | ~1640 cm⁻¹ | |

| C-Br stretch | ~650-550 cm⁻¹ |

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Benzoyl Peroxide (BPO): Strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.

-

This compound: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.[1] May cause respiratory irritation.[1] Handle in a fume hood with appropriate PPE.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and adhere to standard laboratory safety practices when handling the chemicals involved.

References

Allylic Bromination of Cyclopentene with N-Bromosuccinimide: A Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the allylic bromination of cyclopentene (B43876) utilizing N-Bromosuccinimide (NBS) as a selective brominating agent. The core focus of this document is the elucidation of the free-radical chain mechanism, presentation of a detailed experimental protocol, and the visualization of the reaction pathway. This reaction is a cornerstone of synthetic organic chemistry, enabling the introduction of a bromine atom at the allylic position, a versatile functional group for subsequent transformations in drug development and materials science.

Introduction

Allylic bromination is a critical transformation in organic synthesis, allowing for the specific functionalization of the carbon atom adjacent to a double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction, as it provides a low, constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway over the competing electrophilic addition to the double bond.[1][2][3] The reaction is typically initiated by light or a radical initiator.[2][4] Understanding the mechanism and experimental parameters of the allylic bromination of cyclopentene is fundamental for its application in the synthesis of complex molecules.

The Reaction Mechanism

The allylic bromination of cyclopentene with NBS proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[1][5]

Initiation

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂ present in the reaction mixture.[2][5] This is typically facilitated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). This step generates the initial bromine radical (Br•) required to start the chain reaction.

Propagation

The propagation phase consists of two repeating steps that form the product and regenerate the radical chain carrier:

-

Step 1: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from an allylic position of cyclopentene. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][4][5] The stability of the allylic radical is a key driving force for the selectivity of this reaction.

-

Step 2: Bromination of the Allylic Radical: The allylic radical then reacts with a molecule of Br₂ to form the product, 3-bromocyclopentene, and a new bromine radical.[4][5] The Br₂ is generated in situ from the reaction of HBr with NBS.[3][5][6] This regeneration of the bromine radical allows the chain reaction to continue.

The use of NBS is crucial as it maintains a very low concentration of Br₂, which disfavors the ionic addition of bromine to the double bond.[1][2][3]

Termination

The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, a bromine radical and an allylic radical forming the product, or two allylic radicals coupling.

Below is a Graphviz diagram illustrating the free-radical chain mechanism.

Caption: Free-radical chain mechanism of allylic bromination.

Experimental Protocol

The following is a representative experimental protocol for the allylic bromination of cyclopentene with NBS.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |

| Cyclopentene | C₅H₈ | 68.12 | 6.81 g (8.5 mL) | 0.10 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 17.80 g | 0.10 |

| Carbon Tetrachloride | CCl₄ | 153.82 | 100 mL | - |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.24 g | 0.001 |

Procedure

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a drying tube.

-

Reagent Addition: The flask is charged with cyclopentene (0.10 mol), N-bromosuccinimide (0.10 mol), and carbon tetrachloride (100 mL).

-

Initiation: A catalytic amount of benzoyl peroxide (0.001 mol) is added to the mixture.

-

Reaction: The mixture is heated to reflux (approximately 77°C for CCl₄) using a heating mantle and stirred vigorously. The reaction is monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 1-2 hours.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The solid succinimide is removed by vacuum filtration and washed with a small amount of cold carbon tetrachloride.

-

The filtrate is transferred to a separatory funnel and washed with water (2 x 50 mL) to remove any remaining succinimide and HBr.

-

The organic layer is then washed with a saturated sodium bicarbonate solution (50 mL) and finally with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate.

-

-

Purification: The solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 3-bromocyclopentene.

Below is a workflow diagram for the experimental procedure.

Caption: Step-by-step experimental workflow.

Quantitative Data

While specific yield data for the allylic bromination of cyclopentene can vary depending on the precise reaction conditions, typical yields for NBS brominations of cyclic alkenes are in the range of 60-80%. The primary product is 3-bromocyclopentene. It is important to note that due to the symmetry of the allylic positions in cyclopentene, only one constitutional isomer is expected.

| Product | Structure | Expected Yield (%) | Boiling Point (°C) |

| 3-Bromocyclopentene | C₅H₇Br | 60 - 80 | ~138-140 |

Note: The yield is an estimate based on typical NBS bromination reactions.

Safety Considerations

-

Carbon Tetrachloride (CCl₄): is a toxic and carcinogenic solvent and should be handled with extreme care in a well-ventilated fume hood. Alternative, less toxic solvents such as cyclohexane (B81311) or benzene (B151609) can also be used, though reaction times and temperatures may need to be adjusted.

-

N-Bromosuccinimide (NBS): is an irritant. Avoid contact with skin and eyes.

-

Benzoyl Peroxide: is a strong oxidizing agent and can be explosive when heated. Handle with care.

-

Cyclopentene: is flammable. Keep away from open flames and sparks.

Conclusion

The allylic bromination of cyclopentene with NBS is a robust and selective method for the synthesis of 3-bromocyclopentene. The reaction proceeds through a well-understood free-radical chain mechanism where the controlled generation of bromine is key to its success. The provided experimental protocol offers a reliable procedure for carrying out this transformation. This reaction serves as a valuable tool in the arsenal (B13267) of synthetic chemists, providing a gateway to a variety of functionalized cyclopentane (B165970) derivatives for applications in drug discovery and beyond.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What product results from reaction of cyclopentene with NBS /CCl4 / uv li.. [askfilo.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Bromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-bromocyclopentene. Due to the limited availability of experimental spectra in public databases, this document leverages data from analogous compounds and established NMR principles to offer a comprehensive theoretical spectrum. This guide is intended to support researchers, scientists, and professionals in the field of drug development and organic chemistry in the structural elucidation and characterization of molecules containing the this compound moiety.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established empirical rules of NMR spectroscopy. The numbering of the cyclopentene (B43876) ring is as follows: the double bond is between C1 and C2, and the bromine atom is attached to C4.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1, H2 | 5.8 - 6.2 | Multiplet | |

| H4 | 4.8 - 5.2 | Multiplet | |

| H3a, H3b | 2.5 - 3.0 | Multiplet | |

| H5a, H5b | 2.6 - 3.1 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C2 | 130 - 135 |

| C4 | 50 - 55 |

| C3, C5 | 35 - 45 |

Experimental Protocols

The following sections detail the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra. These protocols can be adapted for the analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2][3]

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[3]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[3]

-

Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into a clean and dry 5 mm NMR tube.[2]

-

Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample solution. TMS provides a sharp signal at 0 ppm.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a modern Fourier transform NMR spectrometer.

-

Instrument Setup:

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution. This process is often automated.

-

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to optimize signal detection.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is commonly used for routine spectra.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate integration.

-

Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Decoupling: Use proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Pulse Angle: A 30-45 degree pulse angle is standard.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (2-10 seconds) may be necessary, especially for quaternary carbons, to ensure proper relaxation and accurate signal intensity.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for a compound like this compound.

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to structural elucidation.

Signaling Pathway for NMR Signal Generation

The following diagram outlines the fundamental process of how an NMR signal is generated from a sample placed in a magnetic field.

Caption: A diagram showing the sequence of events from the application of a magnetic field to the generation of an NMR spectrum.

References

Spectroscopic Data for 4-Bromocyclopentene Remains Elusive

A comprehensive search for experimental spectroscopic data for 4-bromocyclopentene has yielded limited results, preventing the creation of an in-depth technical guide for its spectral interpretation. Despite extensive queries across various scientific databases, detailed experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific compound are not publicly available at this time.

While general information and the existence of a ¹³C NMR spectrum are noted in databases such as PubChem, the actual spectral data is not provided[1]. The majority of search results instead provide spectroscopic information for the saturated analog, bromocyclopentane, which does not possess the double bond functionality crucial for a complete analysis of this compound's spectral features[2][3][4][5][6][7][8][9].

This absence of foundational data makes it impossible to fulfill the core requirements of the requested technical guide, which would involve detailed data presentation, interpretation, and the creation of explanatory visualizations based on the specific spectral characteristics of this compound.

General Principles of Spectroscopic Interpretation (Hypothetical)

In the absence of actual data, a hypothetical interpretation based on the structure of this compound can be outlined.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The two vinyl protons would likely appear as a multiplet in the downfield region (typically 5.5-6.5 ppm). The proton attached to the carbon bearing the bromine atom (allylic C-H) would also be expected in a downfield region, likely coupled to the adjacent vinyl and aliphatic protons. The remaining aliphatic protons on the cyclopentene (B43876) ring would appear further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show four distinct signals corresponding to the different carbon environments in the molecule. The two olefinic carbons would have chemical shifts in the range of 120-140 ppm. The carbon atom bonded to the bromine would be expected at a lower field (typically 40-60 ppm), and the remaining aliphatic carbon would appear at the highest field.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C=C bond stretch (around 1650 cm⁻¹), the =C-H bond stretch (just above 3000 cm⁻¹), the C-H stretches of the aliphatic portions of the ring (just below 3000 cm⁻¹), and the C-Br bond stretch (typically in the 500-700 cm⁻¹ region).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the bromine atom to form a stable cyclopentenyl cation.

Experimental Protocols

Standard experimental protocols for obtaining spectroscopic data are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

Infrared (IR) Spectroscopy: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample could be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): A mass spectrum could be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

Visualizing Spectroscopic Workflows

Even without specific data, the logical workflow for spectroscopic analysis can be visualized.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: A hypothetical fragmentation pathway for this compound in mass spectrometry.

Due to the unavailability of the core spectroscopic data for this compound, this guide cannot provide the detailed analysis and data presentation as originally intended. Further research and experimental work would be required to generate the necessary data for a comprehensive spectroscopic interpretation.

References

- 1. Cyclopentene, 4-bromo- | C5H7Br | CID 312699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromocyclopentane(137-43-9) 13C NMR [m.chemicalbook.com]

- 3. Bromocyclopentane(137-43-9) MS [m.chemicalbook.com]

- 4. Bromocyclopentane(137-43-9) IR Spectrum [chemicalbook.com]

- 5. Bromocyclopentane | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bromocyclopentane(137-43-9) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Cyclopentane, bromo- [webbook.nist.gov]

- 9. Cyclopentane, bromo- [webbook.nist.gov]

An In-depth Technical Guide to 4-Bromocyclopentene: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocyclopentene, a halogenated cycloalkene, has emerged as a valuable and versatile synthetic intermediate in organic chemistry, particularly in the realm of pharmaceutical development. Its discovery is intrinsically linked to the development of allylic bromination reactions, a cornerstone of modern synthetic strategy. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on its role as a precursor in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. Detailed experimental protocols and reaction pathways are presented to serve as a practical resource for researchers in the field.

Discovery and Historical Context

The discovery of this compound is not attributed to a single event but rather evolved from the broader understanding of allylic halogenation of alkenes. The foundational work in this area was laid by Alfred Wohl in 1919.[1] However, it was Karl Ziegler's extensive research in 1942 that truly established the synthetic utility of N-bromosuccinimide (NBS) for the specific bromination of the allylic position of olefins.[1] This reaction, now famously known as the Wohl-Ziegler reaction , provided a reliable method for introducing a bromine atom adjacent to a double bond, a transformation that was previously challenging to achieve without side reactions.[1][2]

The synthesis of this compound is a classic example of the Wohl-Ziegler reaction, where cyclopentene (B43876) is treated with NBS. The reaction proceeds via a free-radical chain mechanism, offering a selective route to this important synthetic building block.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₅H₇Br |

| Molecular Weight | 147.01 g/mol |

| CAS Number | 1781-66-4 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 143.2 °C at 760 mmHg[4] |

| Density | 1.525 g/cm³[4] |

| Refractive Index | 1.544[4] |

| Flash Point | 37.2 °C[4] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the allylic bromination of cyclopentene using N-Bromosuccinimide (NBS) in a non-polar solvent, typically carbon tetrachloride (CCl₄), under radical initiation.[3][5]

Reaction Mechanism

The Wohl-Ziegler bromination of cyclopentene proceeds through a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Experimental Protocol: Allylic Bromination of Cyclopentene

While a specific procedure for this compound is not available in Organic Syntheses, the following is a representative experimental protocol adapted from established procedures for allylic bromination with NBS.[4]

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS), recrystallized from water and dried under vacuum

-

Carbon tetrachloride (CCl₄), anhydrous

-

Azobisisobutyronitrile (AIBN) or a UV lamp as a radical initiator

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve cyclopentene in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used.

-

Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats on top.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Quantitative Data (Representative):

-

Yield: Typically in the range of 60-80%, but can vary based on reaction scale and conditions.

-

Reaction Time: 2-4 hours.

-

Reaction Temperature: Reflux temperature of carbon tetrachloride (approx. 77 °C).

Applications in Drug Development

This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the furanose sugar moiety. This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities.[5]

Synthesis of Carbocyclic Nucleosides

A prominent example of the utility of cyclopentene derivatives is in the synthesis of the anti-HIV agent Carbovir . While the direct synthesis from this compound is one of several routes, the cyclopentene core is a fundamental structural element. The synthesis of Carbovir and the related drug Abacavir often involves the construction of a substituted cyclopentene ring system, for which this compound can serve as a versatile starting material for introducing necessary functionalities.[2][6]

The general synthetic strategy involves the nucleophilic substitution of the bromide with a purine (B94841) or pyrimidine (B1678525) base, followed by further functional group manipulations to introduce the required hydroxyl and aminomethyl groups.

Conclusion

This compound, a product of the historically significant Wohl-Ziegler reaction, stands as a testament to the power of selective halogenation in organic synthesis. Its utility as a synthetic intermediate is well-established, particularly in the pharmaceutical industry for the construction of complex carbocyclic nucleosides with potent antiviral activities. The detailed understanding of its synthesis and reactivity provides a valuable tool for medicinal chemists and process development scientists in the ongoing quest for novel therapeutic agents. This guide has provided a comprehensive overview of the discovery, synthesis, and application of this compound, offering a solid foundation for its use in research and development.

References

An In-depth Technical Guide on the Thermodynamic Stability of 4-Bromocyclopentene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromocyclopentene is a versatile synthetic intermediate in organic chemistry, utilized in the synthesis of a variety of more complex molecules, including pharmaceutical compounds and agrochemicals.[1] The presence of a bromine atom on the five-membered ring, which also contains a double bond, gives rise to geometric isomerism, resulting in cis and trans diastereomers. The relative thermodynamic stability of these isomers is a critical factor in synthetic planning, influencing reaction equilibria and product distributions. Understanding the factors that govern their stability is essential for optimizing synthetic routes and for the rational design of molecules with specific stereochemistry.

This guide will explore the thermodynamic landscape of cis- and trans-4-bromocyclopentene, focusing on the interplay of steric and electronic effects that determine their relative energy levels.

Theoretical Framework for Isomer Stability

The relative thermodynamic stability of alkene isomers is primarily governed by a combination of steric and electronic factors. In cyclic systems, ring strain and torsional strain also play a crucial role.

Steric Hindrance

In cyclic alkenes, substituents can lead to significant steric strain, particularly in the cis isomer where bulky groups are on the same side of the ring. This steric repulsion increases the internal energy of the molecule, making it less stable. For acyclic alkenes, such as 2-butene (B3427860), the trans isomer is generally more stable than the cis isomer due to reduced steric strain between the substituent groups.[2][3] This principle is also applicable to substituted cycloalkenes.

Ring Strain in Cyclopentene (B43876)

Cyclopentene adopts a non-planar, puckered "envelope" conformation to minimize torsional strain from eclipsing interactions of the hydrogen atoms.[4] The introduction of a substituent, such as a bromine atom at the C4 position, will influence the conformational preference of the ring to minimize steric interactions.

Electronic Effects

The electronegative bromine atom can influence the electronic distribution within the molecule through inductive effects. While these effects are generally less dominant than steric factors in determining the stability of simple alkyl-substituted alkenes, they can play a role in the stability of haloalkenes.

Predicted Relative Stability of this compound Isomers

Based on the principles outlined above, it is predicted that trans-4-bromocyclopentene is thermodynamically more stable than cis-4-bromocyclopentene . The primary reason for this is the anticipated steric hindrance between the bromine atom and the hydrogen atoms on the same face of the cyclopentene ring in the cis isomer. In the trans isomer, the bromine atom is on the opposite face of the ring from the adjacent hydrogen atoms, leading to reduced steric repulsion and a lower overall energy state.

The logical relationship for the predicted stability is visualized in the following diagram:

Quantitative Data from Analogous Systems

While specific thermodynamic data for this compound isomers is scarce, data from analogous systems can provide a quantitative context for the expected energy differences. The following table summarizes data for related cyclic and acyclic isomers.

| Compound | Isomers | More Stable Isomer | Energy Difference (kcal/mol) | Reference |

| 2-Butene | cis vs. trans | trans | 0.66 | [2] |

| 2-Chlorocyclopentanone | Pseudo-equatorial vs. Pseudo-axial | Pseudo-equatorial | 0.42 | [5] |

| 2-Bromocyclopentanone | Pseudo-equatorial vs. Pseudo-axial | Pseudo-equatorial | 0.85 | [5] |

| 2-Halocyclohexanones | Equatorial vs. Axial | Varies with halogen and solvent | 0.45 - 1.90 | [6] |

Note: The data for halocyclopentanones and halocyclohexanones refers to conformational isomers (conformers) rather than geometric isomers. However, the underlying principle of minimizing steric and electronic repulsions to achieve a lower energy state is analogous.

The data for 2-butene clearly illustrates the greater stability of the trans isomer in a simple acyclic system.[2] The data for 2-halocyclopentanones and 2-halocyclohexanones demonstrates that the conformational preferences of halogenated cyclic ketones are influenced by a balance of steric and electronic factors, with energy differences in a similar range to that expected for geometric isomers.[5][6]

Experimental Protocols for Determining Thermodynamic Stability

Several experimental techniques can be employed to determine the relative thermodynamic stabilities of isomers. The following are key methodologies that would be applicable to the study of this compound isomers.

Heat of Hydrogenation

Principle: The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to a saturated compound. Less stable isomers will have a higher initial potential energy and will therefore release more heat upon hydrogenation.[2][3]

Methodology:

-

Sample Preparation: A precisely weighed sample of the purified isomer (cis or trans-4-bromocyclopentene) is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane).

-

Catalyst: A hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction is carried out in a calorimeter under a hydrogen atmosphere. The temperature change of the system is carefully measured.

-

Calculation: The heat of hydrogenation is calculated from the temperature change and the known heat capacity of the calorimeter. By comparing the heats of hydrogenation for the cis and trans isomers, their relative stabilities can be determined.

The experimental workflow for this process is illustrated below:

Isomerization Equilibration

Principle: If a reversible reaction can be established between the two isomers, the equilibrium constant (Keq) can be used to calculate the Gibbs free energy difference (ΔG°) between them, which is a direct measure of their relative thermodynamic stabilities.

Methodology:

-

Reaction Setup: A sample of either pure isomer or a mixture of isomers is treated with a catalyst that facilitates isomerization. This could be a strong acid or a transition metal catalyst.

-

Equilibration: The reaction is allowed to proceed until equilibrium is reached. This may require elevated temperatures.

-

Analysis: The composition of the equilibrium mixture is determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Calculation: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at equilibrium. The Gibbs free energy difference is then calculated using the equation: ΔG° = -RTln(Keq).

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers.

Methodology:

-

Structure Optimization: The three-dimensional structures of both cis- and trans-4-bromocyclopentene are modeled and their geometries are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate electronic energies.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Stability Comparison: The calculated Gibbs free energies of the two isomers are compared to determine their relative thermodynamic stabilities.

Conclusion

While direct experimental data for the thermodynamic stability of this compound isomers is not currently available, a thorough analysis based on established chemical principles and data from analogous compounds strongly suggests that trans-4-bromocyclopentene is the more stable isomer . This is primarily attributed to the reduced steric hindrance in the trans configuration compared to the cis configuration. The experimental and computational methodologies outlined in this guide provide a clear framework for the future determination of the precise energy differences between these important synthetic intermediates. For researchers and professionals in drug development and organic synthesis, a firm understanding of these stability principles is paramount for the strategic design and efficient execution of synthetic pathways.

References

- 1. This compound|CAS 1781-66-4|C5H7Br [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromocyclopentene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromocyclopentene in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on established chemical principles. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Expected Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. This compound (C₅H₇Br) is a halogenated cycloalkene. Its structure, consisting of a five-membered carbon ring and a bromine atom, renders it a relatively nonpolar molecule. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents.

Based on the properties of similar compounds like bromocyclopentane, this compound is anticipated to be readily soluble in common nonpolar and moderately polar organic solvents such as hexane, ethyl acetate, and chloroform.[1] Its solubility in polar solvents, particularly polar protic solvents like water, is expected to be very low.[1]

Quantitative Solubility Data

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a substance in a given solvent.

3.1. Materials

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker with precise temperature control.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same temperature until the undissolved this compound has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., Gas Chromatography) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility as the mass of the solute per unit volume or mass of the solvent (e.g., mg/mL, g/100 mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

In-Depth Technical Guide to Safety Precautions for Handling 4-Bromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of 4-Bromocyclopentene (CAS No: 1781-66-4), a reactive halogenated cycloalkene utilized as an intermediate in the synthesis of various organic compounds. Due to its hazardous properties, strict adherence to safety measures is imperative to mitigate risks in the laboratory and during drug development processes.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The following tables summarize its key physical, chemical, and hazard information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇Br |

| Molecular Weight | 147.01 g/mol |

| Appearance | Colorless to amber liquid |

| Boiling Point | 143.2 °C at 760 mmHg |

| Flash Point | 37.2 °C (closed cup) |

| Density | 1.525 g/cm³ |

Note: The toxicological properties of this compound have not been fully investigated. The following classifications are based on available data and GHS notifications.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and other potential ignition sources.[2] Use explosion-proof electrical and lighting equipment.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical for the safe handling of this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors, preventing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact and irritation. It is crucial to inspect gloves for any signs of degradation or perforation before use. Specific breakthrough times for this compound are not available; therefore, gloves should be changed frequently and immediately upon any sign of contamination. |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against skin contact and contamination of personal clothing. |

| Respiratory Protection | Not typically required when using adequate engineering controls. In situations where the ventilation is insufficient or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents respiratory tract irritation. |

Safe Handling and Storage

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors or mists. Use only non-sparking tools. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material and place it in a suitable, labeled container for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages and associated safety precautions for working with this compound.

Disposal Considerations

Waste containing this compound must be handled as hazardous waste. Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it in the sewer system.

By adhering to the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can minimize the risks associated with the handling and use of this compound, ensuring a safe and compliant laboratory environment.

References

4-Bromocyclopentene: A Technical Material Safety Data Sheet for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Bromocyclopentene (CAS No: 1781-66-4). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document consolidates available data on its properties, hazards, and safe handling procedures.

Section 1: Chemical and Physical Properties

This compound is a halogenated cycloalkene with the molecular formula C5H7Br.[1] It is recognized for its utility as an intermediate in the synthesis of a variety of organic compounds.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Weight | 147.013 g/mol | [1] |

| Boiling Point | 143.2°C at 760 mmHg | [1] |

| Flash Point | 37.2°C | [1] |

| Density | 1.525 g/cm³ | [1] |

| Vapor Pressure | 6.77 mmHg at 25°C | [1] |

| Refractive Index | 1.544 | [1] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

-

Flame

-

Exclamation Mark

-

Health Hazard

Section 3: Toxicological Information